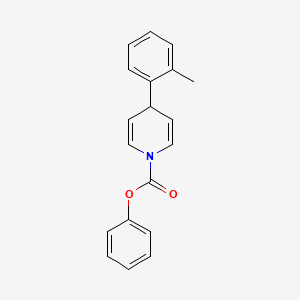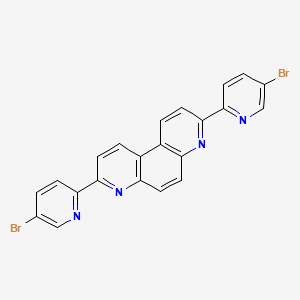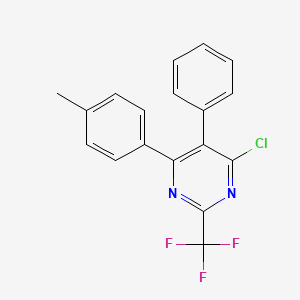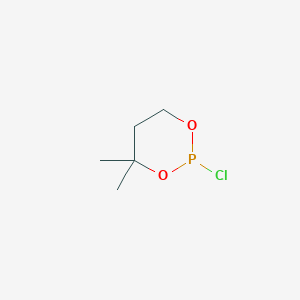
1(4H)-Pyridinecarboxylic acid, 4-(2-methylphenyl)-, phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1(4H)-Pyridinecarboxylic acid, 4-(2-methylphenyl)-, phenyl ester is a complex organic compound with a unique structure that combines a pyridine ring with a carboxylic acid ester
Méthodes De Préparation
The synthesis of 1(4H)-Pyridinecarboxylic acid, 4-(2-methylphenyl)-, phenyl ester typically involves several steps. One common method is the esterification of 1(4H)-Pyridinecarboxylic acid with 4-(2-methylphenyl)phenol. This reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.
Analyse Des Réactions Chimiques
1(4H)-Pyridinecarboxylic acid, 4-(2-methylphenyl)-, phenyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ester group into an alcohol. Lithium aluminum hydride is a typical reducing agent used for this purpose.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation. These reactions often require specific catalysts and conditions, such as concentrated sulfuric acid for nitration or iron(III) chloride for halogenation.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1(4H)-Pyridinecarboxylic acid, 4-(2-methylphenyl)-, phenyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1(4H)-Pyridinecarboxylic acid, 4-(2-methylphenyl)-, phenyl ester involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in oxidative stress and inflammatory responses.
Comparaison Avec Des Composés Similaires
1(4H)-Pyridinecarboxylic acid, 4-(2-methylphenyl)-, phenyl ester can be compared with other similar compounds, such as:
Benzoic acid, 4-methylphenyl ester: This compound has a similar ester functional group but lacks the pyridine ring, making it less versatile in certain applications.
Phosphoric acid, (1-methylethyl)phenyl diphenyl ester: This compound contains a phosphoric acid ester instead of a carboxylic acid ester, leading to different chemical properties and applications.
4-Hydroxy-2-quinolones: These compounds share some structural similarities but have different functional groups and biological activities.
The uniqueness of this compound lies in its combination of a pyridine ring with a carboxylic acid ester, providing a versatile scaffold for various chemical and biological applications.
Propriétés
Numéro CAS |
651053-67-7 |
|---|---|
Formule moléculaire |
C19H17NO2 |
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
phenyl 4-(2-methylphenyl)-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C19H17NO2/c1-15-7-5-6-10-18(15)16-11-13-20(14-12-16)19(21)22-17-8-3-2-4-9-17/h2-14,16H,1H3 |
Clé InChI |
SMZCDYSNYDWUQX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2C=CN(C=C2)C(=O)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B12606405.png)
![3-(Trifluoromethoxy)-4-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12606409.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-4-piperidinyl)-](/img/structure/B12606419.png)
![4-[2-Chloro-4-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12606422.png)


![3-[2-(4-Iodophenoxy)acetamido]benzoic acid](/img/structure/B12606443.png)
![3-{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B12606454.png)
![6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole](/img/structure/B12606456.png)

![3-Azaspiro[5.5]undecane-1,5-dicarboxamide, 2,4-dioxo-](/img/structure/B12606466.png)


![5-Iodo-3-[4-(5-iodo-2-methylthiophen-3-yl)-2,5-dihydrothiophen-3-yl]-2-methylthiophene](/img/structure/B12606473.png)
